molecular formula C20H22BrN3O2 B11661977 N'-[(1E)-1-(3-bromophenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide

N'-[(1E)-1-(3-bromophenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide

Cat. No.: B11661977
M. Wt: 416.3 g/mol
InChI Key: BAPWYYRFDDMIRQ-PXLXIMEGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE typically involves the condensation of 3-bromobenzaldehyde with 4-[(morpholin-4-yl)methyl]benzohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE is unique due to the presence of both the bromophenyl and morpholinyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C20H22BrN3O2

Molecular Weight

416.3 g/mol

IUPAC Name

N-[(E)-1-(3-bromophenyl)ethylideneamino]-4-(morpholin-4-ylmethyl)benzamide

InChI

InChI=1S/C20H22BrN3O2/c1-15(18-3-2-4-19(21)13-18)22-23-20(25)17-7-5-16(6-8-17)14-24-9-11-26-12-10-24/h2-8,13H,9-12,14H2,1H3,(H,23,25)/b22-15+

InChI Key

BAPWYYRFDDMIRQ-PXLXIMEGSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)CN2CCOCC2)/C3=CC(=CC=C3)Br

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)CN2CCOCC2)C3=CC(=CC=C3)Br

Origin of Product

United States

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